1-Anthracen-9-yl-2,2,2-trifluoroethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Anthracen-9-yl-2,2,2-trifluoroethanamine;hydrochloride is a chemical compound with the molecular formula C16H13ClF3N. This compound is characterized by the presence of an anthracene moiety, a trifluoroethyl group, and an amine functionality, making it a versatile molecule in various chemical and biological applications .
Vorbereitungsmethoden
The synthesis of 1-Anthracen-9-yl-2,2,2-trifluoroethanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with anthracene and trifluoroacetic acid as the primary starting materials.
Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-Anthracen-9-yl-2,2,2-trifluoroethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding anthraquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Anthracen-9-yl-2,2,2-trifluoroethanamine;hydrochloride finds applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: The compound is employed in the study of biological systems, particularly in fluorescence microscopy and imaging techniques.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Anthracen-9-yl-2,2,2-trifluoroethanamine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with cellular proteins and enzymes, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
1-Anthracen-9-yl-2,2,2-trifluoroethanamine;hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Anthracen-9-yl-2,2,2-trifluoroethanol and 1-Anthracen-9-yl-2,2,2-trifluoroethylamine share structural similarities but differ in their functional groups.
Eigenschaften
Molekularformel |
C16H13ClF3N |
---|---|
Molekulargewicht |
311.73 g/mol |
IUPAC-Name |
1-anthracen-9-yl-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C16H12F3N.ClH/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14;/h1-9,15H,20H2;1H |
InChI-Schlüssel |
AWQVKOKXNDPXSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.